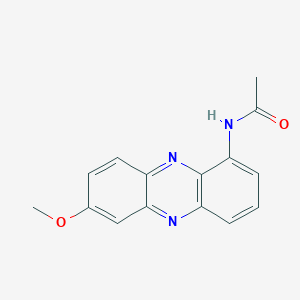
N-(7-Methoxy-1-phenazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Methoxy-1-phenazinyl)acetamide, commonly known as MPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPA is a derivative of phenazine, a heterocyclic compound that has been extensively studied for its biological properties.
Applications De Recherche Scientifique
MPA has been studied for its potential applications in various fields. In the field of medicine, MPA has been investigated for its anti-cancer properties. Studies have shown that MPA can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. MPA has also been studied for its anti-inflammatory properties and its ability to inhibit the growth of bacteria and fungi.
In the field of materials science, MPA has been investigated for its potential use as a redox-active material in batteries and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of MPA is not fully understood. However, studies have shown that MPA can generate reactive oxygen species (ROS) in cells, leading to oxidative stress and apoptosis. MPA has also been shown to inhibit the activity of certain enzymes involved in cell proliferation and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that MPA can induce oxidative stress and apoptosis in cancer cells. MPA has also been shown to inhibit the growth of bacteria and fungi. In addition, MPA has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPA in lab experiments include its high purity and yield, its potential applications in various fields, and its ability to induce oxidative stress and apoptosis in cancer cells. The limitations of using MPA in lab experiments include the need for specialized equipment and expertise, as well as the potential toxicity of MPA.
Orientations Futures
There are several future directions for research on MPA. In the field of medicine, further studies are needed to determine the efficacy of MPA as a cancer therapy and its potential side effects. In the field of materials science, further studies are needed to optimize the use of MPA as a redox-active material in batteries and as a catalyst in various chemical reactions. Additionally, further studies are needed to elucidate the mechanism of action of MPA and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of MPA involves the reaction of phenazine-1-carboxylic acid with methanol and acetic anhydride. The resulting compound is then treated with ammonia to obtain MPA. This method has been optimized to achieve high yields and purity of MPA.
Propriétés
Numéro CAS |
18450-07-2 |
|---|---|
Nom du produit |
N-(7-Methoxy-1-phenazinyl)acetamide |
Formule moléculaire |
C15H13N3O2 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
N-(7-methoxyphenazin-1-yl)acetamide |
InChI |
InChI=1S/C15H13N3O2/c1-9(19)16-12-4-3-5-13-15(12)18-11-7-6-10(20-2)8-14(11)17-13/h3-8H,1-2H3,(H,16,19) |
Clé InChI |
KLWFNRUBVILQNX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC |
SMILES canonique |
CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC |
Synonymes |
N-(7-Methoxy-1-phenazinyl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



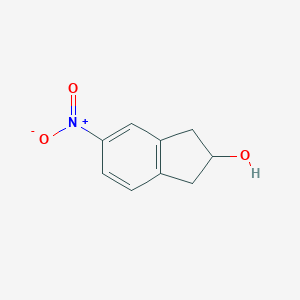
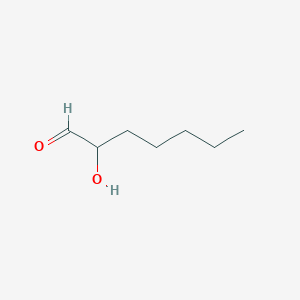
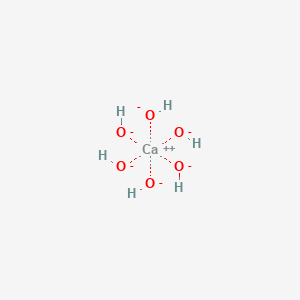
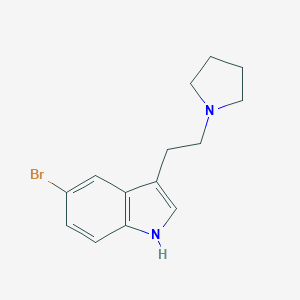
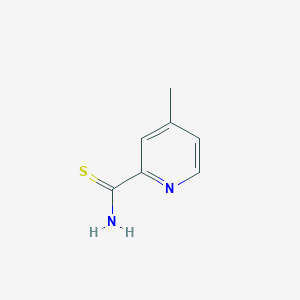
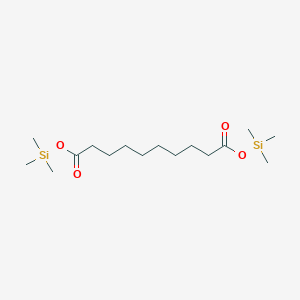
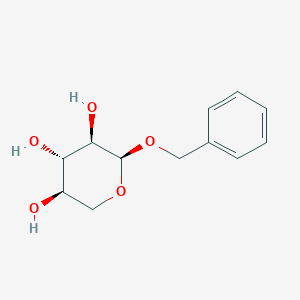
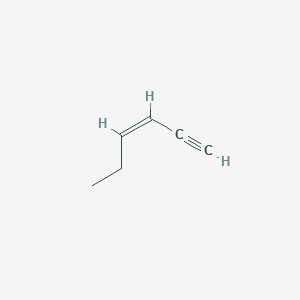
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
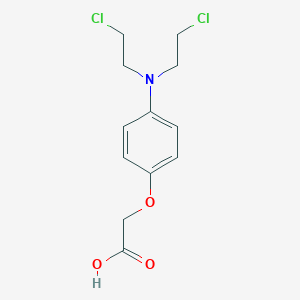
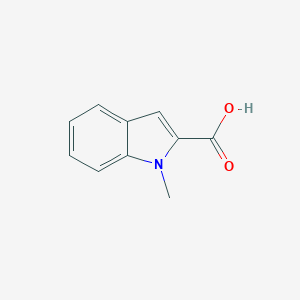
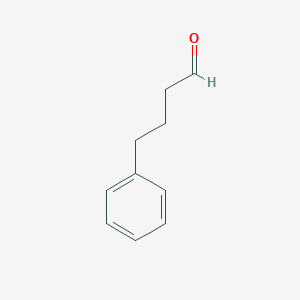
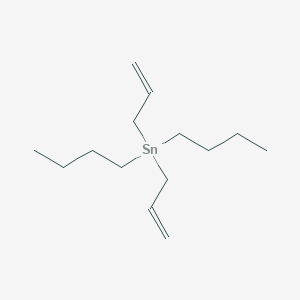
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)